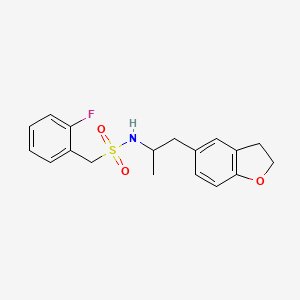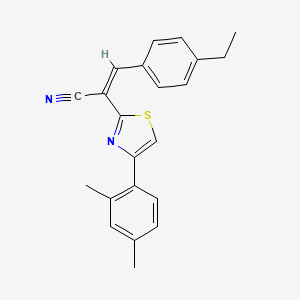
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a 2,4-dimethylphenyl group and an acrylonitrile moiety substituted with a 4-ethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 2,4-dimethylphenyl group can be introduced via a substitution reaction using appropriate reagents and catalysts.
Acrylonitrile Formation: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or phenyl groups.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted thiazole or phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Thiazole compounds are known for their antimicrobial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Thiazole derivatives can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile would depend on its specific application. Generally, thiazole compounds interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.
Acrylonitrile Derivatives: Compounds such as 2-cyano-3-phenylacrylonitrile.
Uniqueness
The uniqueness of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other thiazole or acrylonitrile derivatives.
特性
IUPAC Name |
(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2S/c1-4-17-6-8-18(9-7-17)12-19(13-23)22-24-21(14-25-22)20-10-5-15(2)11-16(20)3/h5-12,14H,4H2,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAASJSEJZTDHW-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
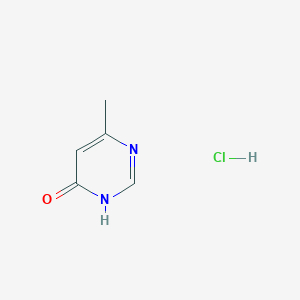
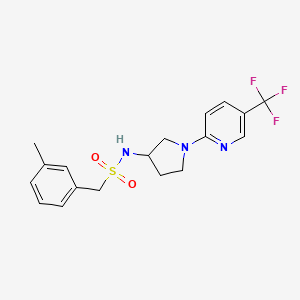
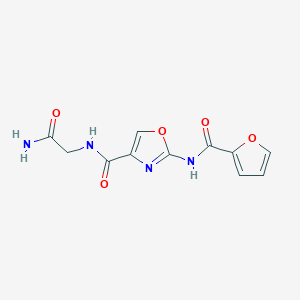
![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)
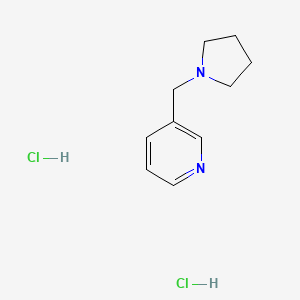
![2-(adamantane-1-carbonyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3018307.png)
![4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3018308.png)
![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)
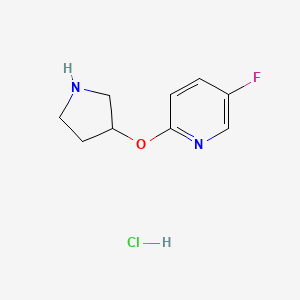
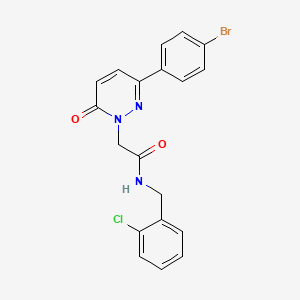
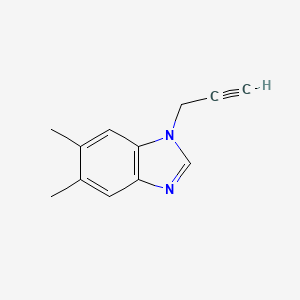
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)
![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)
